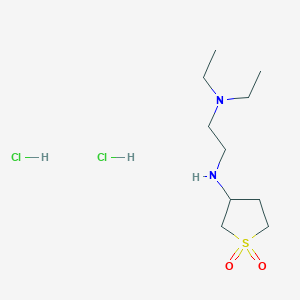

![molecular formula C17H16N2OS B2529241 (E)-N-(3,6-二甲基苯并[d]噻唑-2(3H)-亚甲基)-2-甲基苯甲酰胺 CAS No. 391229-86-0](/img/structure/B2529241.png)

(E)-N-(3,6-二甲基苯并[d]噻唑-2(3H)-亚甲基)-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

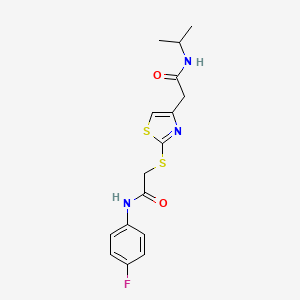

“(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide” is a benzothiazole-based compound . It is also known as ThT-NE and is used as a G-quadruplex (G4)-targeted fluorogenic probe for the visualization of viral RNA in living host cells .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Molecular Structure Analysis

The empirical formula of ThT-NE is C19H23ClN2S and its molecular weight is 346.92 . The structure of the compound includes a benzothiazole ring, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . The synthesized compounds were evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa .

Physical And Chemical Properties Analysis

ThT-NE is a powder form compound with a quality level of 100 and an assay of ≥95% . It is stored at a temperature of −20°C .

科学研究应用

苯并噻唑衍生物及其应用

生物活性及治疗应用:苯并噻唑衍生物因其广泛的生物活性而被广泛研究。研究重点在于其作为抗菌、镇痛、抗炎、抗肿瘤和抗病毒剂的潜力。苯并噻唑的结构独特性,特别是其亚甲基中心,使其成为许多天然和合成生物活性分子的组成部分。这些化合物毒性较小,其结构上的修饰增强了活性,确立了苯并噻唑在药学中的关键部分 (Bhat & Belagali, 2020)。

苯并噻唑专利综述(2010 – 2014 年):对 2010 年至 2014 年间提交的专利的全面审查显示,基于苯并噻唑的化合物具有显着的化学治疗潜力。这些衍生物已显示出广泛的活性,包括抗癌、抗菌和抗炎作用。特别是 2-芳基苯并噻唑部分正在探索其抗肿瘤特性,突出了苯并噻唑在药物发现中的重要性 (Kamal, Hussaini Syed, & Malik Mohammed, 2015)。

作用机制

未来方向

The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . The synthesized compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin . This suggests potential future directions for the development of new heterocycles containing 1,2,3-triazole moieties that decrease the development of tumor cells .

属性

IUPAC Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-11-8-9-14-15(10-11)21-17(19(14)3)18-16(20)13-7-5-4-6-12(13)2/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCGXUKDKUXJLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3C)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

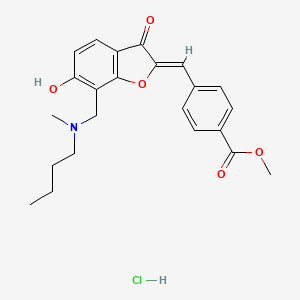

![1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529160.png)

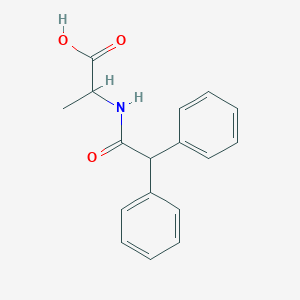

![N-Cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2529162.png)

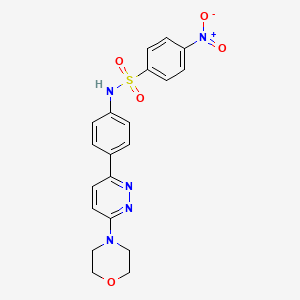

![N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide](/img/structure/B2529168.png)

![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2529169.png)

![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2529172.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)

![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2529178.png)